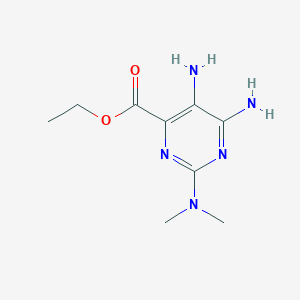

Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate

Description

Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate is a pyrimidine derivative characterized by a carboxylate ester group at position 4, amino substituents at positions 5 and 6, and a dimethylamino group at position 2. This compound is of interest in medicinal chemistry and materials science, particularly in drug delivery systems and polymerization initiators, owing to its reactive amine and electron-donating dimethylamino groups .

Properties

IUPAC Name |

ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O2/c1-4-16-8(15)6-5(10)7(11)13-9(12-6)14(2)3/h4,10H2,1-3H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWQVJLPFCAVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=N1)N(C)C)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions . This is followed by further functionalization steps to introduce the ethyl ester and dimethylamino groups. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The amino groups in the pyrimidine ring can participate in nucleophilic substitution reactions with various electrophiles. Common reagents and conditions for these reactions include ethanol as a solvent, sodium bicarbonate as a base, and dimethylformamide (DMF) as a reaction medium. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate has been investigated for its antitumor properties. Research indicates that pyrimidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the pyrimidine structure can enhance the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells .

Sodium Channel Blockers

Recent patents have described the compound as a potential sodium channel blocker, which could be beneficial in treating conditions associated with abnormal excitability of neurons, such as epilepsy and chronic pain. The mechanism involves the modulation of sodium ion influx, thereby stabilizing neuronal membranes .

Neuropharmacology

The compound's influence on neurological pathways makes it a candidate for further exploration in neuropharmacology. Its ability to modulate neurotransmitter systems could lead to new treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Anticonvulsant Properties

Due to its structural similarity to known anticonvulsants, this compound is being studied for its potential use in managing seizures. Preliminary studies suggest that it may enhance GABAergic transmission, which is crucial for seizure control .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrimidine derivatives. The incorporation of dimethylamino and carboxylate groups is crucial for enhancing biological activity .

Structure-Activity Relationship (SAR) Studies

SAR studies have demonstrated that variations in substituents on the pyrimidine ring can significantly affect the pharmacological properties of the compound. For instance, altering the alkyl groups can enhance solubility and bioavailability, leading to improved therapeutic efficacy .

Case Study: Antitumor Efficacy

In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .

Case Study: Sodium Channel Modulation

A patent application detailed experiments where this compound was administered to animal models exhibiting seizure-like activity. The results showed a significant reduction in seizure frequency, suggesting its potential role as an effective sodium channel blocker in anticonvulsant therapy .

Mechanism of Action

The mechanism of action of Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA synthesis or repair, leading to antiproliferative effects on cancer cells. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate (EDB)

- Structure: Benzene ring with a dimethylamino group at position 4 and a carboxylate ester at position 1.

- Key Differences: Lacks the pyrimidine ring and additional amino groups.

- Properties: Demonstrates higher reactivity as a co-initiator in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate due to its electron-donating dimethylamino group, which enhances free-radical generation .

- Applications : Widely used in dental resins and photopolymerization.

Ethyl 6-Amino-2-(Trifluoromethyl)Pyrimidine-4-Carboxylate

- Structure: Pyrimidine core with a trifluoromethyl group at position 2, an amino group at position 6, and a carboxylate ester at position 3.

- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, reducing nucleophilicity compared to the dimethylamino group in the target compound.

- Properties : Lower solubility in polar solvents due to the hydrophobic trifluoromethyl group.

- Applications : Primarily explored in agrochemicals and fluorinated drug analogs .

Dicyclanil (4,6-Diamino-2-(Cyclopropylamino)-5-Pyrimidinecarbonitrile)

- Structure: Pyrimidine core with amino groups at positions 4 and 6, a cyclopropylamino group at position 2, and a carbonitrile at position 4.

- Key Differences: Replaces the carboxylate ester with a carbonitrile and introduces a cyclopropylamino group.

- Properties : Exhibits insect growth-regulating activity due to its nitrile group, which enhances binding to chitin synthesis enzymes.

- Applications : Used as an insect growth regulator in veterinary medicine .

Functional Group Impact on Physical Properties

Pharmacological and Industrial Relevance

- Drug Delivery: The compound’s amino groups facilitate pH-responsive drug release, a feature absent in non-amine analogs like diethyl malonate ().

- Agrochemical Potential: Unlike dicyclanil, the target compound’s carboxylate ester improves biodegradability, reducing environmental persistence .

Biological Activity

Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the reaction of various precursors. The general synthetic route includes the condensation of ethyl cyanoacetate with appropriate amines under controlled conditions. The structural framework of the compound allows for various substitutions that can enhance its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. The compound has been tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 1: COX Inhibition Potency of Pyrimidine Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Indomethacin | 9.17 | TBD |

The preliminary results indicate that the compound may possess comparable or superior efficacy relative to established anti-inflammatory drugs like celecoxib and indomethacin in inhibiting COX-2 activity .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | TBD |

| PC3 (Prostate Cancer) | TBD |

| HepG2 (Liver Cancer) | TBD |

The compound's mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Table 3: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | TBD |

| Staphylococcus aureus | TBD |

| Pseudomonas aeruginosa | TBD |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies

- Anti-inflammatory Study : A study conducted on carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced inflammation compared to control groups treated with saline.

- Cytotoxicity Assessment : In a series of cytotoxicity assays against human cancer cell lines, the compound exhibited dose-dependent inhibition of cell viability, indicating its potential as an anticancer therapeutic.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at specific positions on the pyrimidine ring can enhance its potency against targeted biological pathways.

Key Findings:

- Substituents at the 5 and 6 positions significantly affect COX enzyme inhibition.

- The presence of electron-donating groups enhances anti-inflammatory activity.

Q & A

Q. What established synthetic routes are used to prepare Ethyl 5,6-diamino-2-(dimethylamino)pyrimidine-4-carboxylate, and how do reaction parameters influence yield?

The compound is typically synthesized via multi-component reactions (MCRs) involving condensation of aldehydes, thioureas, or β-ketoesters. For example, Biginelli-like reactions under acidic conditions (e.g., HCl or acetic acid) are effective for pyrimidine ring formation . Key parameters include:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?

- ¹H/¹³C NMR : Distinct signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), dimethylamino (δ ~3.0 ppm for N(CH₃)₂), and aromatic protons (δ ~6.5–8.0 ppm) .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹) and NH₂ groups (~3300–3500 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm the molecular weight and substituent arrangement .

Q. How is X-ray crystallography applied to determine the molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is used to resolve the crystal structure. Key steps include:

- Data collection : High-resolution data (e.g., Cu-Kα radiation) at low temperatures (100 K) reduce thermal motion artifacts.

- Refinement : SHELXL refines positional and thermal parameters, revealing hydrogen bonding (e.g., N–H···O/N interactions) and π-stacking .

- Space group determination : Monoclinic or triclinic systems are common for pyrimidine derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict electronic properties, and how do they correlate with experimental data?

DFT calculations (e.g., B3LYP/6-31G* basis set) predict:

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps indicate reactivity and charge transfer potential.

- Electrostatic potential (ESP) : Maps highlight nucleophilic/electrophilic sites, validated by NMR chemical shifts .

- Hydrogen-bonding energetics : Calculated interaction energies align with SCXRD-derived bond lengths .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data across studies?

- Reproducibility checks : Standardizing solvent purity, catalyst loading, and reaction time minimizes variability .

- Orthogonal validation : Cross-referencing NMR with LC-MS or IR data confirms structural assignments .

- Controlled degradation studies : Monitoring by HPLC identifies labile functional groups (e.g., ester hydrolysis under basic conditions) .

Q. How does pH and solvent polarity affect the compound’s stability in biological assay buffers?

- pH stability : The ester group hydrolyzes in alkaline conditions (pH > 9), requiring buffered solutions (pH 6–8) for bioassays.

- Solvent effects : Polar solvents (e.g., DMSO) stabilize the compound via hydrogen bonding with the dimethylamino group, whereas protic solvents (e.g., MeOH) accelerate degradation .

Q. What mechanistic insights explain the compound’s reactivity in multi-component reactions?

The reaction proceeds via:

- Knoevenagel condensation : Formation of an α,β-unsaturated intermediate.

- Michael addition : Attack by a nucleophile (e.g., thiourea) at the β-position.

- Cyclization : Acid-catalyzed ring closure to form the pyrimidine core. Kinetic studies (e.g., in situ FT-IR) confirm rate-determining steps .

Methodological Notes

- Synthesis optimization : Use design of experiments (DoE) to screen variables like temperature and stoichiometry .

- Crystallization : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .

- Data contradiction resolution : Employ multivariate analysis (e.g., PCA) to identify outlier conditions in conflicting datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.